Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent is a specialized chemical reagent used in various organic synthesis reactions. It is known for its unique structure, which includes a trifluoromethyl group and a phenoxy group, making it a valuable tool in modern chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent typically involves multiple steps, including the introduction of the trifluoromethyl group and the phenoxy group. Common reagents used in the synthesis may include trifluoromethyl iodide and phenol derivatives. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this reagent may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products
The major products formed from reactions with this compound depend on the type of reaction and the specific conditions used. These products can include a wide range of organic compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and phenoxy groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, while the phenoxy group can participate in various chemical transformations. Molecular targets and pathways involved may include specific enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent: can be compared with other trifluoromethylated reagents and phenoxy compounds.
Trifluoromethyl iodide: A common reagent used to introduce trifluoromethyl groups.
Phenol derivatives: Compounds with phenoxy groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl and phenoxy groups, which provide distinct reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H14F7IO2 |
---|---|
Molekulargewicht |
522.2 g/mol |
IUPAC-Name |
3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]-1λ3,2-benziodoxole |
InChI |
InChI=1S/C18H14F7IO2/c1-15(2)13-8-3-4-9-14(13)26(28-15)17(22,23)18(24,25)27-12-7-5-6-11(10-12)16(19,20)21/h3-10H,1-2H3 |
InChI-Schlüssel |
VMUWKMALYVFBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC(=C3)C(F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.